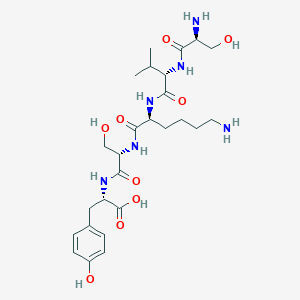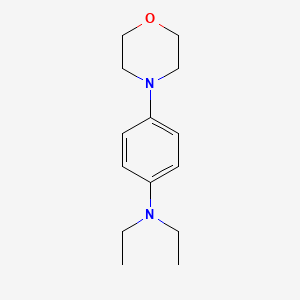
N,N-Diethyl-4-(morpholin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a morpholine ring attached to an aniline moiety, with two ethyl groups attached to the nitrogen atom of the aniline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(morpholin-4-yl)aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base, followed by the alkylation of the resulting intermediate with diethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Ethyl-4-(morpholin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Diethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of central nervous system (CNS) active agents.
Industry: The compound is used in the color developing process in photographs.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, leading to biological effects. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and molecular targets can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-4-(morpholin-4-yl)aniline: Similar structure but with one ethyl group.
N,N-Diethyl-4-(morpholin-3-yl)aniline: Similar structure but with the morpholine ring attached at a different position.
Uniqueness
N,N-Diethyl-4-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethyl groups and the morpholine ring at the 4-position of the aniline moiety contribute to its unique reactivity and applications.
Propriétés
Numéro CAS |
380892-42-2 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N,N-diethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-3-15(4-2)13-5-7-14(8-6-13)16-9-11-17-12-10-16/h5-8H,3-4,9-12H2,1-2H3 |
Clé InChI |
MENVZTYUSVPVJI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
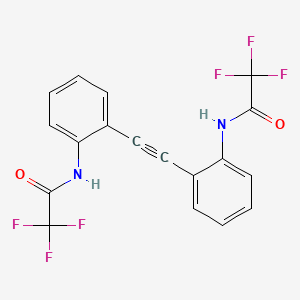
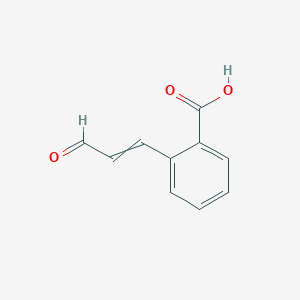
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
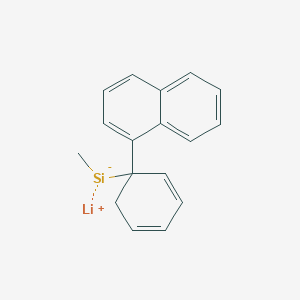


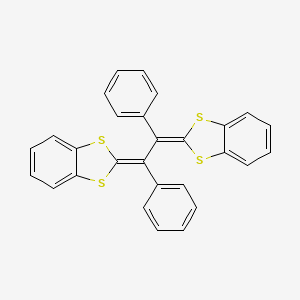
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

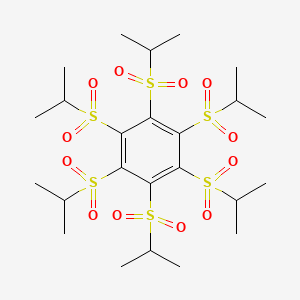
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
